β-Lactamase (AmpC) Inhibition: A Quantifiable and Specific Biochemical Activity
4-Formylphenylboronic acid (4-FPBA) demonstrates a specific and quantifiable inhibitory effect on AmpC β-lactamase, an enzyme responsible for antibiotic resistance in bacteria. This is a functional property that is not a general characteristic of all arylboronic acids and provides a targeted application. The inhibition constant (Ki) has been experimentally determined to be 2.9 ± 0.9 μM . In contrast, many common arylboronic acids, such as phenylboronic acid, do not show this specific, high-affinity inhibition profile against AmpC β-lactamase, making 4-FPBA a valuable tool compound for biochemical studies and inhibitor development [1].
| Evidence Dimension | AmpC β-lactamase inhibition |
|---|---|
| Target Compound Data | Ki = 2.9 ± 0.9 μM |
| Comparator Or Baseline | Phenylboronic acid (no significant inhibition reported for AmpC) |
| Quantified Difference | Specific inhibitory activity for 4-FPBA vs. no specific activity |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
This quantifiable biochemical activity provides a clear, application-specific selection criterion, differentiating 4-FPBA from generic arylboronic acids for research on β-lactamase inhibitors and combating antibiotic resistance.
- [1] Grantome. Boronic Acid Inhibitors of Beta-Lactamases. Project Summary. View Source
